Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinolin-8-yl 4-bromo-3-propoxybenzene-1-sulfonate is a chemical compound. It is a derivative of quinoline, a class of bicyclic organic compounds . Quinoline and its derivatives have been of particular interest in the scientific community due to their wide range of applications in various fields such as pharmacy, medicine, physics, and engineering .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline derivatives have been characterized by various techniques such as infrared spectroscopy, 1H and 13C NMR, and melting point . X-ray diffraction has been used toScientific Research Applications
Synthesis and Potential Antileukotrienic Agents
Jampílek et al. (2004) described the synthesis of new compounds with potential as antileukotrienic drugs, highlighting the importance of specific conditions and catalysts in their creation. These compounds have shown in vitro cytotoxicity and antiplatelet activity, demonstrating their potential in medical applications (J. Jampílek et al., 2004).
Efficient Reagents for Quinoline Synthesis
Ghorbani‐Vaghei and Akbari-Dadamahaleh (2009) utilized Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] as efficient reagents for quinoline synthesis, offering a method to produce quinolines in excellent yields under aqueous and solvent-free conditions (R. Ghorbani‐Vaghei & S. Akbari-Dadamahaleh, 2009).
Pro-Apoptotic Effects of Sulfonamide Derivatives
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, which were evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds significantly reduced cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting their potential use in cancer therapy (A. Cumaoğlu et al., 2015).
Remote Sulfonylation of Aminoquinolines
Xia et al. (2016) developed an efficient method for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, producing environmentally friendly byproducts. This research demonstrates a novel approach to modifying quinoline derivatives for potential applications (Chengcai Xia et al., 2016).
Analytical Profiles of Synthetic Cannabinoid Receptor Agonists
Brandt et al. (2020) characterized a group of synthetic cannabinoid receptor agonists (SCRAs) that are less studied, providing analytical profiles that could be useful in forensic and clinical investigations. This study contributes to understanding the chemical properties and potential implications of these compounds (S. Brandt et al., 2020).
properties
IUPAC Name |
quinolin-8-yl 4-bromo-3-propoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4S/c1-2-11-23-17-12-14(8-9-15(17)19)25(21,22)24-16-7-3-5-13-6-4-10-20-18(13)16/h3-10,12H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQYUBFJROBJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.